molecular formula C18H14ClNO B1421313 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride CAS No. 1160260-75-2

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride

Cat. No. B1421313
CAS RN: 1160260-75-2
M. Wt: 295.8 g/mol
InChI Key: GREBLKMRSGYHQQ-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.77 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is represented by the formula C18H14ClNO . The structure includes a quinoline ring, which is a heterocyclic aromatic organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride include a molecular weight of 295.77 . More specific properties like melting point, boiling point, and solubility are not provided in the sources.

Scientific Research Applications

Proteomics Research

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the identification and quantification of proteins and their modifications, aiding in the understanding of cellular processes .

Molecular Synthesis

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its structure is particularly useful in constructing quinoline derivatives, which are prevalent in many pharmaceuticals and organic materials .

Pharmacological Studies

Due to its structural properties, 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride can be employed in pharmacological research to develop new therapeutic agents. It may be used to synthesize compounds with potential activity against various diseases .

Material Science

This chemical is also relevant in material science, where it could be used to create novel materials with specific optical or electronic properties. Its molecular structure could be integral in developing new polymers or coatings .

Analytical Chemistry

In analytical chemistry, 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride might be used as a standard or a derivatization agent to improve the detection of substances via chromatography or spectroscopy .

Biochemical Research

The compound finds applications in biochemical research, where it can be used to study enzyme reactions or cellular pathways. It may act as an inhibitor or a probe to elucidate the function of biological molecules .

Safety and Hazards

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is labeled as an irritant . Therefore, it should be handled with care to avoid contact with skin and eyes, and appropriate safety measures should be taken when handling and storing this compound.

properties

IUPAC Name

7,8-dimethyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-8-9-14-15(18(19)21)10-16(20-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREBLKMRSGYHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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